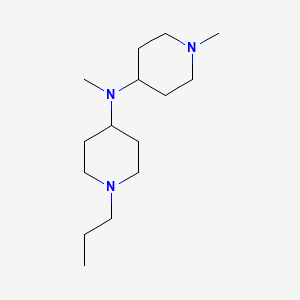![molecular formula C16H18N6O3S B5648424 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5648424.png)
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves Cu(I) catalyzed reactions between terminal alkynes and substituted aryl or benzyl azides, a process known as the click chemistry reaction. These methodologies provide efficient routes to triazole derivatives characterized by 1H NMR, 13C NMR, IR, and mass spectral techniques, indicating the versatility and adaptability of triazole synthesis strategies (B. Reddy et al., 2016).
Molecular Structure Analysis
Triazole derivatives, including compounds with similar structural motifs, have been thoroughly analyzed using crystallography. For example, the structural analysis through X-ray crystallography of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli-deneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate demonstrates the intricacies of triazole chemistry, including dihedral angles and hydrogen bonding, which are crucial for understanding the molecular structure and its implications on chemical behavior (Xu et al., 2006).
Chemical Reactions and Properties
The reactivity of 1,2,4-triazole derivatives encompasses a broad spectrum, including their application in forming complex structures through reactions such as alkylation and condensation. These compounds exhibit a wide range of biological activities, which can be attributed to their ability to undergo diverse chemical transformations. The chemical properties of these derivatives are significantly influenced by their triazole core, which is a versatile pharmacophore in drug design (А. Rud et al., 2016).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, including solubility, melting points, and stability, are critical for their application in various scientific fields. These properties are often determined through systematic studies involving spectroscopy and crystallography, providing insights into the compound's behavior in different environments.
Chemical Properties Analysis
1,2,4-Triazole derivatives demonstrate a broad range of chemical properties, including antimicrobial, anticancer, and anti-inflammatory activities. These properties are extensively researched through synthetic modifications of the triazole ring, exploring the impact of different substituents on the compound's biological activity. For example, triazole derivatives synthesized for antimicrobial activity assessment reveal the potential of these compounds in developing new therapeutic agents (Barkin Berk et al., 2001).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-21-9-17-19-16(21)26-8-15-18-14(5-6-23-2)20-22(15)11-3-4-12-13(7-11)25-10-24-12/h3-4,7,9H,5-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFXJAZFEHHZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=NC(=NN2C3=CC4=C(C=C3)OCO4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl}-1,6-naphthyridin-5(6H)-one](/img/structure/B5648342.png)
![3-propyl-5-[3-(1H-pyrazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5648350.png)
![3-amino-N-(2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5648357.png)


![5-oxo-5-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}pentanoic acid](/img/structure/B5648370.png)





![2-ethyl-8-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648413.png)
![(4S)-N-ethyl-1-(phenylacetyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5648426.png)
![N-cyclopropyl-3-{5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5648435.png)